(3-Nitrophenyl)methanamine
Overview
Description
Synthesis Analysis
The synthesis pathway for a similar compound, “1-(3-methyl-2-nitrophenyl)methanamine hydrochloride”, involves the reduction of 3-methyl-2-nitroacetophenone to 1-(3-methyl-2-nitrophenyl)ethanone, followed by reductive amination with formaldehyde and ammonium chloride to yield the final product.Molecular Structure Analysis
“(3-Nitrophenyl)methanamine” has a molecular formula of C7H8N2O2 . It contains a total of 19 bonds, including 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 nitro group (aromatic) .Physical And Chemical Properties Analysis
“(3-Nitrophenyl)methanamine” has a molecular weight of 152.153 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not available .Scientific Research Applications
Biological Potential
Indole derivatives, which are structurally similar to “(3-Nitrophenyl)methanamine”, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “(3-Nitrophenyl)methanamine” could potentially be used in the development of new therapeutic drugs.
Analytical Chemistry
Certain derivatives of “(3-Nitrophenyl)methanamine” have been studied for their potential in sensing metal ions. This demonstrates their application in analytical chemistry, particularly in fluorescence and mass spectrometry applications.
Synthetic Drug Molecules
The indole scaffold, found in many important synthetic drug molecules, binds with high affinity to multiple receptors . This property is helpful in developing new useful derivatives, suggesting that “(3-Nitrophenyl)methanamine” could be used in the synthesis of new drug molecules .
Pharmacological Activities
The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities . This suggests that “(3-Nitrophenyl)methanamine” could be used in the development of new pharmacologically active compounds .
Antiviral Agents
Derivatives of indole have been prepared and reported as antiviral agents . This suggests that “(3-Nitrophenyl)methanamine” could potentially be used in the development of new antiviral agents .
Plant Hormones
Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that “(3-Nitrophenyl)methanamine” could potentially be used in the development of new plant hormones .
Safety And Hazards
properties
IUPAC Name |
(3-nitrophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H,5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUYJYRQKYGNQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90995532 | |
Record name | 1-(3-Nitrophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90995532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Nitrophenyl)methanamine | |
CAS RN |
7409-18-9, 26177-43-5 | |
Record name | 3-Nitrobenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitrobenzylammonium hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026177435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Nitrophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90995532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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